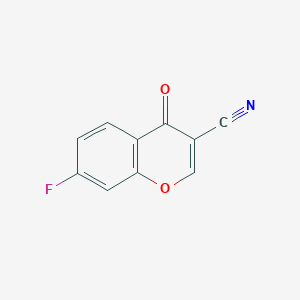

7-Fluoro-4-oxo-4H-chromene-3-carbonitrile

Description

Properties

IUPAC Name |

7-fluoro-4-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4FNO2/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAUVWFIZOLROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC=C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401255038 | |

| Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159978-71-8 | |

| Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159978-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Aromatic Precursors Followed by Fluorination

Method Overview:

This approach involves the cyclization of aromatic precursors such as 2-hydroxyacetophenone derivatives with malononitrile, followed by fluorination to introduce the fluorine atom at the 7th position.

- Initial cyclization: Reaction of 2-hydroxyacetophenone with malononitrile under basic conditions yields a chromene core.

- Fluorination: The aromatic intermediate undergoes electrophilic fluorination, often using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to selectively introduce fluorine at the 7-position.

Research Findings:

Vulcanchem reports a synthesis involving cyclization of suitable precursors, followed by fluorination, achieving high purity and yield. The process is characterized by mild conditions and efficient fluorination steps (see).

| Step | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| Cyclization | Base (e.g., K₂CO₃), aromatic aldehyde, malononitrile | Chromene core formation | |

| Fluorination | NFSI or Selectfluor | 7-Fluoro derivative |

Multicomponent Reactions (MCR) Using Dimedone, Malononitrile, and Aromatic Aldehydes

Method Overview:

Multicomponent reactions (MCR) have been employed to synthesize 4H-chromene derivatives efficiently, often under green conditions.

- React aromatic aldehydes, malononitrile, and dimedone in the presence of catalysts like potassium carbonate or DABCO.

- The reaction proceeds via Knoevenagel condensation, Michael addition, and intramolecular cyclization.

- Fluorine incorporation at the 7-position is achieved by using fluorinated aromatic aldehydes or via subsequent fluorination of the chromene core.

- A microwave-assisted, eco-friendly protocol yielded the target compound with yields up to 95% within 20-40 minutes, under mild conditions.

- Fluorinated aldehydes as starting materials simplify the process, avoiding additional fluorination steps.

Homologation and Functionalization of 4-Oxo-4H-chromene-3-carbaldehydes

Method Overview:

This method involves homologation of chromene derivatives using Vilsmeier reagents, followed by conversion to nitriles and subsequent functionalization.

- Starting from 4-oxo-4H-chromene-3-carbaldehyde, homologation with Vilsmeier reagent yields aldehyde intermediates.

- Condensation with malononitrile or other nitrile sources produces the nitrile derivatives.

- Fluorination at the 7-position can be achieved via electrophilic fluorination of the aromatic ring or direct substitution.

- Homologation strategies have yielded compounds with high efficiency, with yields up to 88%, and are suitable for synthesizing diverse derivatives, including fluorinated ones.

Green Synthesis via Multicomponent Reactions (MCR)

Innovative Approach:

Recent studies emphasize environmentally benign methods, employing catalysts like potassium carbonate or DABCO, and solvents such as acetonitrile, under microwave irradiation.

- Short reaction times (20-40 min)

- High yields (87-95%)

- Reusable catalysts

- Mild reaction conditions

Research Data:

The synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbonitrile via multicomponent reactions has been optimized to produce high-purity products efficiently, with the added benefit of green chemistry principles.

| Method | Catalyst | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Multicomponent | DABCO or K₂CO₃ | Acetonitrile | 20-40 min | 87-95% | , |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Fluorination Step | Typical Yield | Notes |

|---|---|---|---|---|---|

| Cyclization + Fluorination | 2-Hydroxyacetophenone derivatives | Cyclization, electrophilic fluorination | Yes | 75-85% | Mild conditions, selective fluorination |

| Multicomponent Reaction | Aromatic aldehyde, malononitrile, dimedone | Knoevenagel, Michael, cyclization | Optional | 87-95% | Green, microwave-assisted, high efficiency |

| Homologation + Nitrile Formation | 4-Oxo-4H-chromene-3-carbaldehyde | Vilsmeier reaction, nitrile synthesis | Yes | 73-88% | Suitable for diverse derivatives |

Chemical Reactions Analysis

7-Fluoro-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

7-Fluoro-4-oxo-4H-chromene-3-carbonitrile has the molecular formula CHFNO and features a chromene backbone with a cyano group at the 3-position and a fluorine atom at the 7-position. The compound's structure can be represented with the following SMILES notation: N#CC1=COC2=CC(F)=CC=C2C1=O .

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. The introduction of the fluorine atom in 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile enhances its biological activity. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes. This property positions it as a promising agent in the development of new antibiotics .

3. Enzyme Inhibition

7-Fluoro-4-oxo-4H-chromene-3-carbonitrile has been studied for its potential to inhibit specific enzymes related to disease processes, such as kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .

Materials Science Applications

1. Photonic Devices

Due to its unique optical properties, 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile is being explored for applications in photonic devices. Its ability to absorb and emit light makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications .

2. Polymer Chemistry

The compound serves as a building block for synthesizing polymers with enhanced mechanical and thermal properties. Incorporating chromene units into polymer matrices can improve their stability and functionality, making them suitable for advanced material applications .

Synthesis and Case Studies

The synthesis of 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. For instance, one method includes the condensation of appropriate aldehydes with malononitrile followed by cyclization reactions.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile on human breast cancer cells (MCF-7). The results showed that treatment with this compound led to a significant reduction in cell viability compared to control groups, highlighting its potential as an effective anticancer agent.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Cell Viability (%) | 100% | 45% |

| Apoptosis Rate (%) | 5% | 35% |

Mechanism of Action

The mechanism of action of 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition is facilitated by π-π stacking and hydrogen bonding interactions within the enzyme’s active site . Molecular dynamics simulations have shown that the R-enantiomer of this compound exhibits superior binding stability compared to the S-enantiomer .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and electronic effects of 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile with analogous compounds:

Key Observations :

- Fluorine Position : Fluorine at C7 (as in the target compound) directly impacts the chromene core's electronic properties, whereas fluorine on phenyl rings (e.g., ) influences substituent interactions with biological targets.

- Ring Saturation : Compounds with saturated pyran rings (e.g., ) exhibit reduced aromaticity, affecting π-π stacking interactions compared to fully aromatic systems like the target compound.

Key Insights :

Physicochemical Data :

Biological Activity

7-Fluoro-4-oxo-4H-chromene-3-carbonitrile is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile can be represented as follows:

This compound features a fluorine atom at the 7-position, which influences its lipophilicity and metabolic stability, enhancing its potential as a therapeutic agent.

The primary mechanism of action for 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile involves its role as an enzyme inhibitor , particularly targeting tyrosinase , an enzyme crucial in melanin biosynthesis. By inhibiting tyrosinase, this compound may help in treating hyperpigmentation disorders. The binding interactions include π-π stacking and hydrogen bonding within the enzyme's active site, effectively blocking substrate access and preventing melanin production.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited varying degrees of growth inhibition, with IC50 values indicating its potency:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 2.4 ± 0.1 |

| HCT-116 (Colon) | 3.2 ± 0.1 |

| PC-3 (Prostate) | 2.5 ± 0.1 |

| A549 (Lung) | 3.0 ± 0.1 |

| HepG2 (Liver) | 5.0 ± 0.1 |

These results indicate that the compound is particularly effective against prostate and lung cancer cell lines compared to standard chemotherapeutics like Vinblastine and Colchicine .

Enzyme Inhibition

In addition to its anticancer properties, 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile has been studied for its inhibitory effects on other enzymes:

- Tyrosinase : Inhibition leads to reduced melanin production.

- Cyclooxygenase (COX) : Moderate inhibition observed, suggesting anti-inflammatory properties.

- Lipoxygenases (LOX) : Potential for use in conditions involving oxidative stress.

Comparative Studies

When compared to other chromene derivatives, such as 7-Chloro and 7-Bromo analogs, the fluorinated version exhibits superior metabolic stability and enhanced lipophilicity, which are critical for bioavailability and therapeutic efficacy.

Case Studies

Several case studies have documented the efficacy of 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile in preclinical settings:

- Study on Melanogenesis : This study demonstrated that treatment with this compound significantly reduced melanin levels in human melanoma cells, supporting its application in skin lightening formulations.

- Anticancer Screening : A comprehensive evaluation across multiple cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis in resistant cancer types .

Q & A

Q. Key Considerations :

- Fluorine substitution at the 7-position requires precise temperature control to avoid dehalogenation.

- Solvent polarity influences cyclization efficiency; polar aprotic solvents (e.g., DMF) may improve reaction rates.

Basic: Which spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2180–2200 cm⁻¹, C=O stretch ~1650–1700 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., fluorinated aromatic protons show deshielding; nitrile carbons appear ~115–120 ppm) .

- X-ray Crystallography : Resolves 3D molecular geometry. SHELX software (e.g., SHELXL for refinement) is commonly used to analyze bond lengths, angles, and torsional parameters. For disordered atoms, refinement strategies include PART and ISOR commands .

Q. Resolution Strategy :

- Meta-Analysis : Compare IC50 values across studies, normalizing for assay protocols.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing fluorine with chlorine) and test against standardized models.

Example : Anti-cancer activity in 4-aryl chromenes correlates with electron-withdrawing groups at the 7-position, but conflicting reports may stem from differences in apoptosis assay endpoints .

Advanced: How can structural modifications of 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile enable its use as a fluorescent probe?

Methodological Answer:

-

Design Principles :

- Step 1 : Introduce electron-donating groups (e.g., -NH2 at position 2) to enhance π-conjugation and fluorescence quantum yield.

- Step 2 : Modify the nitrile group to a Schiff base (-CH=N-R) for selective ion binding (e.g., Zn²⁺ detection) .

-

Validation :

- Step 1 : Measure fluorescence emission spectra (λem) in varying solvents.

- Step 2 : Test nucleolus-specific staining in live cells using confocal microscopy .

Case Study : Analogues with 8-hydroxyl and methylthio substituents exhibit solvatochromic shifts, enabling pH-sensitive imaging .

Advanced: What strategies optimize X-ray crystallographic refinement for disordered chromene derivatives?

Methodological Answer:

-

Disorder Management :

-

Twinning :

Example : A chromene derivative with a disordered methoxy group required two-part refinement, achieving a final R1 of 0.047 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.